

Stereoselective Synthesis of 2,2-Disubstituted Oxetanes: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethyloxetane

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Introduction

Oxetanes, four-membered cyclic ethers, have garnered significant attention in medicinal chemistry as valuable isosteres for gem-dimethyl and carbonyl groups.[1] Their incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility and metabolic stability. The 2,2-disubstituted oxetane motif, in particular, presents a unique three-dimensional scaffold. However, the synthesis of these strained rings, especially in a stereoselective manner, poses considerable challenges.[2] This guide provides an in-depth overview of the core strategies for the stereoselective synthesis of 2,2-disubstituted oxetanes, complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers in drug discovery and chemical synthesis.

Core Synthetic Strategies

The construction of 2,2-disubstituted oxetanes can be broadly categorized into several key strategies, including intramolecular cyclizations, [2+2] cycloadditions, and ring expansions. Each approach offers distinct advantages and is suited for different substitution patterns and functionalities.

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References

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- 2. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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